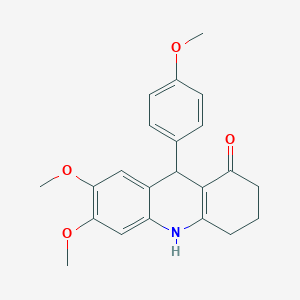![molecular formula C25H24N4O B12489253 [4-(3-methylphenyl)piperazin-1-yl][5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12489253.png)
[4-(3-methylphenyl)piperazin-1-yl][5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 3-methylphenyl group and a naphthalen-1-yl-pyrazole-carbonyl moiety, making it a subject of study for its chemical reactivity and biological activities.
Métodos De Preparación
The synthesis of 1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Attachment of the naphthalen-1-yl group: This step often involves a Suzuki cross-coupling reaction between a naphthalen-1-yl boronic acid and a halogenated pyrazole intermediate.
Formation of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the piperazine derivative with the pyrazole intermediate under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperazine can be compared with other similar compounds, such as:
1-(3-methylphenyl)-4-[5-(phenyl)-2H-pyrazole-3-carbonyl]piperazine: This compound has a phenyl group instead of a naphthalen-1-yl group, which may result in different chemical and biological properties.
1-(3-methylphenyl)-4-[5-(naphthalen-2-yl)-2H-pyrazole-3-carbonyl]piperazine: The position of the naphthalenyl group is different, potentially affecting its reactivity and interactions.
1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]morpholine: This compound has a morpholine ring instead of a piperazine ring, which can influence its chemical behavior and applications.
The uniqueness of 1-(3-methylphenyl)-4-[5-(naphthalen-1-yl)-2H-pyrazole-3-carbonyl]piperazine lies in its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C25H24N4O |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
[4-(3-methylphenyl)piperazin-1-yl]-(3-naphthalen-1-yl-1H-pyrazol-5-yl)methanone |
InChI |
InChI=1S/C25H24N4O/c1-18-6-4-9-20(16-18)28-12-14-29(15-13-28)25(30)24-17-23(26-27-24)22-11-5-8-19-7-2-3-10-21(19)22/h2-11,16-17H,12-15H2,1H3,(H,26,27) |
Clave InChI |
JSCAILNSBQUDGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12489171.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12489183.png)
![3,6,6-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B12489191.png)
![1-[(2,5-dimethoxyphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12489200.png)
![5,6-dimethyl-3-propyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12489201.png)
![4-hydroxy-2-(piperidin-1-yl)-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12489202.png)
![4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12489217.png)

![2-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B12489225.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(4-fluorophenyl)propanamide](/img/structure/B12489232.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12489234.png)

![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-nitrophenyl)acetamide](/img/structure/B12489247.png)
